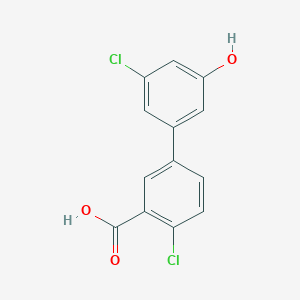
2-Chloro-5-(3-trifluoromethoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(3-trifluoromethoxyphenyl)phenol, 95% (2C5TFP) is a phenolic compound that is used in a variety of scientific research applications. It is a chlorinated phenol that is highly reactive and is widely used in organic synthesis. 2C5TFP is a colorless crystalline solid that has a melting point of 135-137 °C and a boiling point of 291-292 °C. The chemical formula for 2C5TFP is C7H5ClF3O2.
Mécanisme D'action
2-Chloro-5-(3-trifluoromethoxyphenyl)phenol, 95% is a highly reactive compound and its mechanism of action is based on its ability to react with other molecules. It can react with aldehydes and ketones to form their corresponding alcohols, and it can also react with carboxylic acids to form esters. In addition, 2-Chloro-5-(3-trifluoromethoxyphenyl)phenol, 95% can be used to catalyze a variety of organic reactions, such as the Wittig reaction and the Heck reaction.
Biochemical and Physiological Effects
2-Chloro-5-(3-trifluoromethoxyphenyl)phenol, 95% is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Chloro-5-(3-trifluoromethoxyphenyl)phenol, 95% in laboratory experiments is its high reactivity and low toxicity. It is also relatively easy to synthesize and is not expensive. The main limitation of using 2-Chloro-5-(3-trifluoromethoxyphenyl)phenol, 95% is its low solubility in water, which can limit its use in certain reactions.
Orientations Futures
There are a number of potential future directions for the use of 2-Chloro-5-(3-trifluoromethoxyphenyl)phenol, 95%. It could be used in the synthesis of more complex organic compounds and pharmaceuticals, as well as in the development of new catalysts for organic reactions. It could also be used in the synthesis of polymers and other materials. In addition, 2-Chloro-5-(3-trifluoromethoxyphenyl)phenol, 95% could be used in the development of new analytical techniques and in the development of new analytical methods for the detection of organic compounds.
Méthodes De Synthèse
2-Chloro-5-(3-trifluoromethoxyphenyl)phenol, 95% can be synthesized from the reaction of 3-trifluoromethoxybenzaldehyde with chloroacetyl chloride in the presence of a base. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, and is carried out at a temperature of 0-10 °C. The reaction is then quenched with an aqueous solution of sodium hydroxide and the product is isolated by filtration and washed with water. The yield of the reaction is typically 95%.
Applications De Recherche Scientifique
2-Chloro-5-(3-trifluoromethoxyphenyl)phenol, 95% is widely used in scientific research applications due to its high reactivity and low toxicity. It is used as a building block for the synthesis of a variety of organic compounds and is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a catalyst in organic syntheses and as a reagent for the conversion of aldehydes and ketones to their corresponding alcohols.
Propriétés
IUPAC Name |
2-chloro-5-[3-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2/c14-11-5-4-9(7-12(11)18)8-2-1-3-10(6-8)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWDTUJYAGNOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686150 |
Source


|
| Record name | 4-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol | |
CAS RN |
1261512-80-4 |
Source


|
| Record name | 4-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382006.png)
![3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382015.png)


